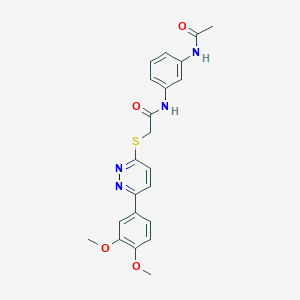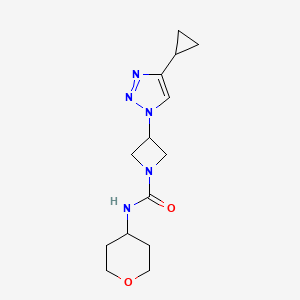
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 291.355. The purity is usually 95%.
BenchChem offers high-quality 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)azetidine-1-carboxamide is a compound that can be synthesized through various chemical reactions, including cycloaddition and condensation processes. Its structure allows for the formation of multiple derivatives, which can be explored for various biological and chemical properties. For instance, the use of TiCl4 has been promoted for the formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides, leading to the synthesis of highly functionalized triazinines and azetidines, showcasing the compound's potential as a scaffold for creating biologically significant molecules (Zhang et al., 2014).
Potential Biological Activities
The structural complexity and the presence of triazol, pyran, and azetidine moieties in the compound suggest its potential for biological activities. Compounds with similar structures have been evaluated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. For example, novel pyrazolopyrimidines derivatives have been studied for their anticancer and anti-5-lipoxygenase activities, highlighting the importance of such structures in medicinal chemistry research (Rahmouni et al., 2016).
Heterocyclic Chemistry Applications
The compound's structure is relevant to the field of heterocyclic chemistry, where it can be used to synthesize new heterocyclic systems. The reactivity of such compounds with various reagents can lead to the formation of novel heterocycles, which are central to the development of pharmaceuticals and agrochemicals. Studies have explored the reactions of similar compounds with α-aminoazoles, leading to the formation of new azoloazine systems, demonstrating the compound's utility in creating diverse heterocyclic structures (Zamigailo et al., 2013).
Eigenschaften
IUPAC Name |
3-(4-cyclopropyltriazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c20-14(15-11-3-5-21-6-4-11)18-7-12(8-18)19-9-13(16-17-19)10-1-2-10/h9-12H,1-8H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQHGNPPJMJOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)NC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate](/img/structure/B2417797.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2417798.png)
![methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate](/img/structure/B2417799.png)

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2417802.png)
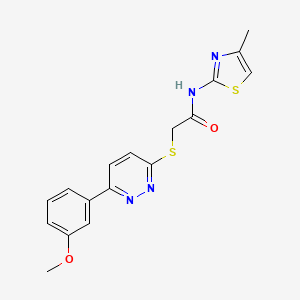

![7-Thia-1-azaspiro[4.4]nonan-4-ol](/img/structure/B2417807.png)

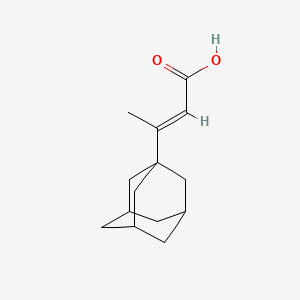
![1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2417811.png)
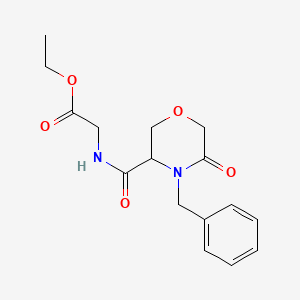
![N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B2417815.png)
